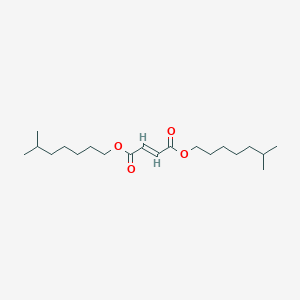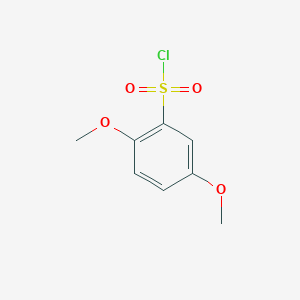
5-Azauridine
Vue d'ensemble
Description
5-Azauridine is a synthetic nucleoside analog derived from uridine, where the carbon atom at position 5 of the pyrimidine ring is replaced by a nitrogen atom. This modification results in a compound with significant biological activity, particularly in the inhibition of nucleic acid synthesis. This compound has been studied for its potential therapeutic applications, including antiviral and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Azauridine can be synthesized through several methods. One common approach involves the ribosylation of 5-azauracil. This process typically involves the reaction of 5-azauracil with a ribose donor, such as ribose-1-phosphate, in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the nucleoside.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For example, certain strains of bacteria, such as Escherichia coli, can be engineered to produce this compound by fermenting 5-azauracil. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Azauridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-5’-monophosphate.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like ammonia or amines are used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: this compound-5’-monophosphate.
Reduction: Dihydro-5-azauridine derivatives.
Substitution: Various substituted this compound analogs.
Applications De Recherche Scientifique
5-Azauridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: this compound is employed in studies of nucleic acid metabolism and enzyme inhibition.
Medicine: It has shown potential as an antiviral and anticancer agent. In particular, this compound has been investigated for its ability to inhibit the replication of certain viruses and to induce cell death in cancer cells.
Mécanisme D'action
5-Azauridine exerts its effects primarily through the inhibition of nucleic acid synthesis. Once inside the cell, it is phosphorylated to its active form, this compound-5’-monophosphate. This active form inhibits the enzyme orotidylate decarboxylase, which is crucial for the de novo synthesis of pyrimidine nucleotides. By blocking this enzyme, this compound disrupts the synthesis of RNA and DNA, leading to the inhibition of cell proliferation and induction of cell death .
Comparaison Avec Des Composés Similaires
5-Azacytidine: Another nucleoside analog with a similar structure, where the nitrogen atom is at position 5 of the pyrimidine ring. It is used primarily as an anticancer agent.
6-Azauridine: A related compound with the nitrogen atom at position 6 of the pyrimidine ring. It also exhibits antiviral and anticancer properties.
Uniqueness of 5-Azauridine: this compound is unique in its specific inhibition of orotidylate decarboxylase, which distinguishes it from other nucleoside analogs. This specific mechanism of action makes it a valuable tool in both research and therapeutic applications .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEKLQMDNZPEFU-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933161 | |
| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-82-0 | |
| Record name | 5-Azauridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)


![methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B75179.png)









